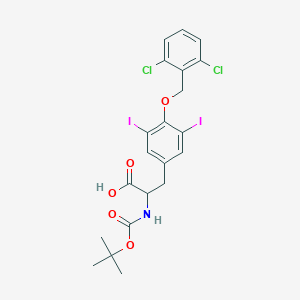

Boc-O-2',6'-dichlorobenzyl-3,5-diiodo-L-tyrosine

Description

Boc-O-2',6'-dichlorobenzyl-3,5-diiodo-L-tyrosine (CAS 201416-66-2) is a synthetic, iodinated tyrosine derivative with dual protective groups: a tert-butoxycarbonyl (Boc) group at the amino terminus and a 2',6'-dichlorobenzyl group at the phenolic oxygen. Its molecular formula is C₂₁H₂₀Cl₂I₂NO₅, with a molecular weight of 701.01 g/mol and 98% purity . This compound is primarily utilized in peptide synthesis and biochemical research, where its protective groups enhance stability during solid-phase coupling reactions.

Properties

IUPAC Name |

3-[4-[(2,6-dichlorophenyl)methoxy]-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2I2NO5/c1-21(2,3)31-20(29)26-17(19(27)28)9-11-7-15(24)18(16(25)8-11)30-10-12-13(22)5-4-6-14(12)23/h4-8,17H,9-10H2,1-3H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSUVXKMJNXSKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OCC2=C(C=CC=C2Cl)Cl)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2I2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine typically involves the protection of the amino group of L-tyrosine with a Boc (tert-butoxycarbonyl) group. The phenolic hydroxyl group of tyrosine is then substituted with a 2’,6’-dichlorobenzyl group, followed by iodination at the 3 and 5 positions of the aromatic ring . The reaction conditions often require the use of organic solvents and catalysts to facilitate these transformations.

Industrial Production Methods

While specific industrial production methods for Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, and employing industrial-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.

Reduction: Reduction reactions can target the iodinated positions, potentially leading to deiodinated products.

Substitution: The dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction may produce deiodinated tyrosine analogs .

Scientific Research Applications

Pharmaceutical Development

Boc-O-2',6'-dichlorobenzyl-3,5-diiodo-L-tyrosine serves as a crucial intermediate in synthesizing novel pharmaceuticals. Its unique structural characteristics enable the development of targeted cancer therapies. The compound's ability to modulate receptor interactions is particularly valuable in oncology, where it can enhance the efficacy of therapeutic agents.

Case Study: Targeted Cancer Therapies

Research has shown that derivatives of this compound can selectively target cancer cells while minimizing effects on healthy tissues. This selectivity is vital for reducing side effects associated with traditional chemotherapy.

Radiopharmaceuticals

The incorporation of iodine in this compound makes it a valuable component in creating radiolabeled compounds for imaging and diagnostic purposes in nuclear medicine. The radiolabeled derivatives enhance the accuracy of cancer detection through advanced imaging techniques.

Data Table: Radiopharmaceutical Applications

| Application | Description |

|---|---|

| Diagnostic Imaging | Used in PET scans for improved cancer detection |

| Therapeutic Agents | Radiolabeled compounds for targeted radiation therapy |

Biochemical Research

In biochemical research, this compound is utilized to study receptor interactions and signaling pathways. This research provides insights into various biological processes and disease mechanisms, particularly in metabolic disorders and cancer.

Case Study: Receptor Interaction Studies

Studies have demonstrated that this compound can influence the activity of protein tyrosine phosphatases, which are critical in regulating cellular signaling pathways involved in cancer progression.

Material Science

The unique chemical structure of this compound allows its application in developing advanced materials. These materials may include polymers with specific functional properties suitable for electronics or coatings.

Example Application: Polymer Development

Researchers are investigating the use of this compound to create polymers that exhibit enhanced electrical conductivity and thermal stability, making them suitable for electronic applications.

Drug Delivery Systems

The properties of this compound facilitate the design of innovative drug delivery systems. These systems aim to improve the bioavailability and targeted delivery of therapeutic agents, which is crucial for treating complex diseases.

Data Table: Drug Delivery Innovations

| System Type | Description |

|---|---|

| Nanoparticle Systems | Encapsulation of drugs for targeted delivery |

| Liposomal Formulations | Enhanced stability and reduced toxicity |

Mechanism of Action

The mechanism of action of Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

3,5-Diiodo-L-Tyrosine (DIT)

- Structure : Lacks protective groups; iodine atoms at the 3 and 5 positions of the tyrosine aromatic ring.

- Molecular Formula: C₉H₉I₂NO₃; MW: 432.92 g/mol .

- Key Properties: Naturally occurring in thyroid hormone biosynthesis, serving as a precursor to thyroxine (T₄) and triiodothyronine (T₃) . Secreted by renal tubules, unlike mono-substituted tyrosine derivatives, due to its disubstituted iodine configuration . Used in radiolabeling for PET/MRI imaging and as a fluorescent probe in cell-penetrating peptides .

Comparison :

Boc-3,5-Diiodo-D-Tyrosine

Comparison :

3,5-Dibromo-L-Tyrosine

Comparison :

Bis-Styryl Fluorescent Tyrosine Derivatives

Comparison :

- Unlike the dichlorobenzyl-protected compound, these derivatives prioritize optical properties over synthetic stability. The dichlorobenzyl group in this compound may sterically hinder fluorescence applications .

Data Table: Structural and Functional Comparison

Biological Activity

Boc-O-2',6'-dichlorobenzyl-3,5-diiodo-L-tyrosine is a synthetic derivative of tyrosine, modified to enhance its biological activity and specificity. This compound has garnered attention for its potential applications in drug development, particularly in the context of peptide synthesis and receptor targeting.

- Molecular Formula : C21H21Cl2I2NO5

- Molecular Weight : 692.11 g/mol

- CAS Number : 201416-66-2

The structural modifications involving dichlorobenzyl and diiodo substitutions are designed to improve the compound's binding affinity and metabolic stability compared to its natural counterparts.

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its interaction with various receptors and its potential as a therapeutic agent. Key areas of focus include:

- Opioid Receptor Affinity : Similar compounds have shown enhanced binding affinity at opioid receptors, particularly the mu-opioid receptor (MOR). The introduction of halogen groups in the structure may contribute to increased potency and selectivity .

- Thyroid Hormone Receptor Modulation : Research indicates that analogs of this compound may exhibit selective activity towards thyroid hormone receptors (TRs), specifically TRα. Compounds with similar modifications have demonstrated significant TRα-specific transactivation capabilities, which could be beneficial in treating thyroid-related disorders .

- Cytotoxicity and Antiproliferative Effects : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism of action appears to involve modulation of signaling pathways associated with cell proliferation and apoptosis .

Synthesis and Evaluation

A study conducted on the synthesis of Boc-O-2',6'-dichlorobenzyl derivatives highlighted the efficiency of microwave-assisted methods for producing these compounds with high yields. The resulting derivatives were then subjected to in vitro assays to assess their biological activity, particularly focusing on their receptor binding profiles .

Table 1: Summary of Biological Activities

| Compound | Receptor Type | Activity Level | Specificity |

|---|---|---|---|

| Boc-O-2',6'-dichlorobenzyl-3,5-diiodo-L-Tyr | Mu-opioid receptor | High | Selective |

| Analog CO23 | Thyroid hormone | Moderate | TRα-specific |

| Other derivatives | Various | Variable | Dependent on structure |

Mechanistic Insights

The biological mechanisms underlying the activity of this compound involve:

- Receptor Binding : The presence of halogen atoms enhances lipophilicity and alters electronic properties, facilitating stronger interactions with target receptors.

- Metabolic Stability : The modifications reduce susceptibility to metabolic degradation, allowing for prolonged therapeutic effects.

Q & A

Q. What synthetic strategies are recommended for Boc-O-2',6'-dichlorobenzyl-3,5-diiodo-L-tyrosine, and how do protecting groups affect reaction efficiency?

- Methodological Answer : The synthesis typically involves sequential protection and iodination steps. First, L-tyrosine is iodinated at the 3,5-positions using iodine/iodide systems under controlled pH (e.g., sodium phosphate buffer) to yield 3,5-diiodo-L-tyrosine . Subsequent protection of the hydroxyl group with 2',6'-dichlorobenzyl chloride (in basic conditions) and the amine with tert-butoxycarbonyl (Boc) anhydride ensures regioselectivity . The order of protection (Boc vs. dichlorobenzyl) impacts steric hindrance and reaction yields. For example, introducing Boc first may reduce side reactions during iodination .

Q. What safety protocols are critical when handling this compound, given its toxicity profile?

- Methodological Answer : The compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP). Researchers must use fume hoods, nitrile gloves, and sealed containers to minimize exposure. Emergency procedures should include immediate decontamination and contacting the provided emergency line (e.g., +44(0)1840 212137 for Key Organics) . Storage at 0–6°C in inert atmospheres (argon/nitrogen) is advised to prevent degradation .

Q. How can spectroscopic techniques validate the iodination pattern and protecting group integrity?

- Methodological Answer :

- NMR : The aromatic proton environment of the dichlorobenzyl group appears as a singlet (δ ~7.3–7.5 ppm) due to symmetry, while iodinated aromatic protons are deshielded (δ >7.5 ppm). Boc groups show characteristic tert-butyl signals at δ ~1.3 ppm .

- IR : C=O stretches for Boc (~1690–1720 cm⁻¹) and ester groups (~1740 cm⁻¹) confirm protection. Absence of free -OH (3300–3500 cm⁻¹) indicates successful benzylation .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ~800–850 Da) and isotopic patterns from iodine .

Advanced Research Questions

Q. How can contradictory iodination yields (e.g., 37% vs. 74%) be resolved during synthesis optimization?

- Methodological Answer : Discrepancies arise from reaction variables:

- Iodination agents : I₂/KI in acidic buffers (pH 3–4) improves solubility and selectivity compared to iodine monochloride .

- Temperature : Controlled heating (30–40°C) minimizes over-iodination or dehalogenation .

- Monitoring : Real-time HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane) tracks intermediate formation . Adjusting stoichiometry (e.g., 2.1 eq I₂ per tyrosine) and reaction time (6–12 hrs) can enhance yields .

Q. What enzymatic pathways interact with iodinated tyrosine derivatives, and how can these interactions be modeled in vitro?

- Methodological Answer :

- Thyroid Peroxidase (TPO) : This enzyme catalyzes coupling of iodotyrosines to form thyroglobulin-linked hormones. In vitro assays use hydrogen peroxide as a co-substrate and measure T4/T3 formation via LC-MS .

- Dehalogenases (DEHAL1) : Recombinant DEHAL1 can be used to study reductive deiodination kinetics. Fluorescence polarization assays with 3,5-diiodo-L-tyrosine analogs quantify enzyme activity .

- Immobilized Affinity Chromatography : Ligands like 3,5-diiodo-L-tyrosine on Sepharose columns isolate aspartic proteases for binding studies .

Q. What stability challenges arise during long-term storage, and how can degradation be mitigated?

- Methodological Answer :

- Hydrolysis : The dichlorobenzyl ester is prone to hydrolysis in humid environments. Lyophilization and storage under desiccants (e.g., silica gel) at 0–6°C reduce moisture exposure .

- Light Sensitivity : Iodinated aromatics degrade under UV light. Amber vials and aluminum foil wrapping prevent photolysis .

- Oxidation : Antioxidants (e.g., BHT at 0.01% w/v) in storage buffers preserve integrity. Regular HPLC purity checks (e.g., C18 columns, acetonitrile/water gradients) detect degradation products .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic activities for iodotyrosine dehalogenases?

- Methodological Answer : Variability in DEHAL1 activity (e.g., substrate inhibition at >1 mM iodide) may stem from assay conditions:

- pH Optimization : Activity peaks at pH 7.5–8.0 in phosphate buffers. Deviations alter catalytic efficiency .

- Cofactor Requirements : FMN and NADPH concentrations must be standardized (e.g., 50 μM FMN, 1 mM NADPH) to ensure consistent redox cycling .

- Substrate Purity : Contaminants in commercial 3,5-diiodo-L-tyrosine (e.g., mono-iodo derivatives) skew kinetic data. Pre-purification via ion-exchange chromatography is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.